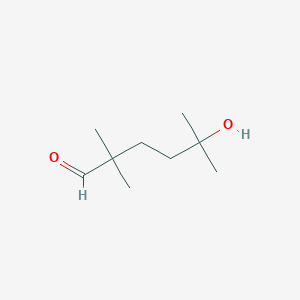

5-Hydroxy-2,2,5-trimethylhexanal

説明

5-Hydroxy-2,2,5-trimethylhexanal is a branched-chain aldehyde featuring a hydroxyl group at the 5-position and three methyl substituents at the 2,2,5-positions. This compound combines the reactivity of an aldehyde group with the steric and electronic effects of methyl and hydroxyl groups.

特性

分子式 |

C9H18O2 |

|---|---|

分子量 |

158.24 g/mol |

IUPAC名 |

5-hydroxy-2,2,5-trimethylhexanal |

InChI |

InChI=1S/C9H18O2/c1-8(2,7-10)5-6-9(3,4)11/h7,11H,5-6H2,1-4H3 |

InChIキー |

AZJPXVVSXZWXCS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCC(C)(C)O)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2,5-trimethylhexanal can be achieved through several methods. One common approach involves the oxidation of 2,2,5-trimethylhexanol using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the aldol condensation of 2,2,5-trimethylhexanal with formaldehyde, followed by reduction .

Industrial Production Methods

Industrial production of 5-Hydroxy-2,2,5-trimethylhexanal typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The use of catalysts such as polymer-based sulfonic acid can enhance the efficiency and yield of the reaction .

化学反応の分析

Types of Reactions

5-Hydroxy-2,2,5-trimethylhexanal undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: 5-Keto-2,2,5-trimethylhexanal, 5-Carboxy-2,2,5-trimethylhexanal.

Reduction: 5-Hydroxy-2,2,5-trimethylhexanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

科学的研究の応用

5-Hydroxy-2,2,5-trimethylhexanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

作用機序

The mechanism of action of 5-Hydroxy-2,2,5-trimethylhexanal involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Functional Group and Substituent Analysis

The hydroxyl and methyl groups in 5-hydroxy-2,2,5-trimethylhexanal distinguish it from other aldehydes and hydroxyfuranones. Below is a comparative analysis with key analogs:

*Calculated based on formula C9H18O2.

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in 5-hydroxy-2,2,5-trimethylhexanal enhances polarity and water solubility compared to non-hydroxylated analogs like 3,5,5-trimethylhexanal .

- Boiling Point : Expected to be higher than 3,5,5-trimethylhexanal (142.24 g/mol) due to hydrogen bonding from the -OH group.

- Reactivity : The aldehyde group renders it susceptible to oxidation and nucleophilic addition, while the hydroxyl group may participate in condensation reactions.

Toxicity and Environmental Impact

- Halogenated Hydroxyfuranones (MX, BMX-3): These disinfection byproducts (DBPs) exhibit extreme carcinogenicity, targeting the urinary bladder in rodents. MX is prioritized due to its occurrence in drinking water and genotoxic potency .

- Non-Halogenated Aldehydes: Compounds like 3,5,5-trimethylhexanal and 5-methylhexanal are less toxic. Their environmental impact is tied to industrial emissions rather than direct carcinogenicity .

- 5-Hydroxy-2,2,5-trimethylhexanal: Lacks halogen substituents linked to carcinogenicity in MX analogs. Toxicity is likely comparable to non-halogenated aldehydes, but absence of direct studies warrants caution.

生物活性

5-Hydroxy-2,2,5-trimethylhexanal is a branched-chain aldehyde that has garnered attention for its potential biological activities. This article explores its biological properties, including absorption, metabolism, toxicity, and pharmacological effects, drawing from a variety of scientific studies and assessments.

5-Hydroxy-2,2,5-trimethylhexanal possesses a complex structure that influences its biological activity. Its molecular formula is , and it is characterized by a hydroxyl group and a branched-chain configuration. This structure is significant for its interaction with biological systems.

Biological Activity Overview

The biological activity of 5-Hydroxy-2,2,5-trimethylhexanal can be summarized in the following areas:

- Metabolism : Upon absorption, this compound undergoes biotransformation primarily through oxidation processes. It is metabolized to its corresponding carboxylic acid and other derivatives, which may exhibit varying degrees of biological activity .

- Toxicological Profile : Studies indicate that high doses of 5-Hydroxy-2,2,5-trimethylhexanal can lead to adverse clinical signs in animal models. For instance, in a 28-day study with rats, doses exceeding 250 mg/kg/day resulted in significant toxicity markers such as piloerection and reduced mobility . The NOAEL (No Observed Adverse Effect Level) was determined to be 250 mg/kg/day based on these findings.

- Pharmacological Effects : Emerging research suggests that compounds similar to 5-Hydroxy-2,2,5-trimethylhexanal may exhibit antiestrogenic properties. For example, studies on related compounds have shown potential in inhibiting estrogen receptor-positive cancers . This could indicate a therapeutic avenue for conditions like breast cancer.

Case Study 1: Toxicity Assessment

A comprehensive toxicity assessment was conducted involving the administration of 5-Hydroxy-2,2,5-trimethylhexanal to male and female rats at varying doses (0, 50, 150, and 500 mg/kg/day). The study revealed:

| Dose (mg/kg/day) | Observed Effects | Comments |

|---|---|---|

| 0 | No adverse effects | Control group |

| 50 | Mild behavioral changes | Reversible |

| 150 | Moderate signs of distress | Some recovery observed |

| 500 | Severe distress; mortality observed | Dose reduction necessary |

This study highlights the dose-dependent nature of the compound's toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-2,2,5-trimethylhexanal in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic addition or oxidation of precursor alcohols. For example, intramolecular reactions (e.g., Schmidt reaction analogs) involving nitrile intermediates may yield structurally related aldehydes, as demonstrated in studies of 5-hydroxy-2,2,5-trimethylhexanenitrile using stereochemical analysis . Purification typically involves chromatographic techniques (e.g., column chromatography) or crystallization, as noted in protocols for similar carbonyl compounds .

Q. How can researchers characterize 5-Hydroxy-2,2,5-trimethylhexanal using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, NMR (75 MHz, CDCl) has been employed to resolve stereochemistry in related compounds, such as 5-hydroxy-2,2,5-trimethylhexanenitrile, by identifying methyl and hydroxyl group environments . Comparative analysis with databases like PubChem (e.g., InChI key validation) ensures spectral assignments align with known parameters .

Q. What experimental precautions are necessary for handling 5-Hydroxy-2,2,5-trimethylhexanal?

- Methodological Answer : While direct safety data for this compound is limited, general protocols for aldehydes include using protective equipment (gloves, goggles) and ensuring proper ventilation. Avoid aqueous exposure if instability is suspected, as noted in safety guidelines for structurally similar hydroxy-ketones .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 5-Hydroxy-2,2,5-trimethylhexanal in radical reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level has been used to model methyl-substituted cyclic ethers and ketones, providing insights into bond dissociation energies and radical stabilization . Applying these methods to 5-Hydroxy-2,2,5-trimethylhexanal could predict regioselectivity in oxidation or polymerization reactions.

Q. What strategies resolve contradictions in spectral data for 5-Hydroxy-2,2,5-trimethylhexanal derivatives?

- Methodological Answer : Cross-referencing experimental NMR/IR data with computational predictions (e.g., via NIST WebBook or PubChem) identifies discrepancies. For example, NMR shifts for methyl groups in similar compounds vary by ±2 ppm depending on solvent and conformation, necessitating controlled experimental conditions .

Q. How does steric hindrance influence the intramolecular reactivity of 5-Hydroxy-2,2,5-trimethylhexanal?

- Methodological Answer : Steric effects from the 2,2,5-trimethyl groups may limit accessibility to the aldehyde group. Studies on methyl-substituted dioxanes suggest that bulky substituents reduce reaction rates in nucleophilic additions, requiring catalysts (e.g., Lewis acids) to enhance efficiency .

Methodological Notes

- Synthesis Optimization : Use kinetic vs. thermodynamic control to manipulate product distribution. For example, low-temperature conditions favor kinetic products in aldehyde synthesis .

- Data Validation : Compare experimental melting/boiling points with predictive models (QSPR/neural networks) to assess purity and structural accuracy .

Key Challenges and Future Directions

- Stability Studies : Accelerated degradation experiments (e.g., thermal stress tests) are needed to evaluate shelf-life under varying pH and temperature conditions.

- Mechanistic Studies : Isotopic labeling (e.g., ) could trace hydroxyl group participation in oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。